molecular formula C11H11N3OS B3140598 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol CAS No. 478031-31-1

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol

Cat. No.: B3140598
CAS No.: 478031-31-1
M. Wt: 233.29 g/mol
InChI Key: LIBMNCJZHMMZLO-UHFFFAOYSA-N
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Description

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol is a pyrimidine derivative characterized by three distinct substituents:

  • Position 2: A 4-pyridinyl group, introducing aromaticity and hydrogen-bonding capabilities.
  • Position 4: A hydroxyl group (–OH), enabling hydrogen-bond interactions and acidity (pKa ~7–9 typical for pyrimidinols).

This compound (CAS: 478031-31-1; molecular formula: C₁₁H₁₂N₃OS; MW: 237.30 g/mol) shares structural motifs with bioactive pyrimidines, such as antifungal agents and kinase inhibitors .

Properties

IUPAC Name

4-(methylsulfanylmethyl)-2-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBMNCJZHMMZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198132
Record name 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478031-31-1
Record name 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478031-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Methylthio)methyl]-2-(4-pyridinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine and pyridine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Synthetic Route: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a methylthiol (CH3SH) or a methylsulfanyl chloride (CH3SCl) is used as the nucleophile.

    Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridinyl and pyrimidinol groups can be reduced under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as amines or alkoxides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine and pyridine derivatives are known to be effective.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific structure and functional groups.

    Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with substitutions at positions 2, 4, and 6 exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Substituent Variations at Position 6

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Findings References
Target Compound –CH₂–S–CH₃ 237.30 Moderate lipophilicity; methylsulfanyl enhances metabolic stability compared to –SH .
6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol –CH₂–S–C₆H₅ 295.37 Increased lipophilicity (logP ~2.5 vs. ~1.8 for target), potentially improving membrane permeability .
2-Amino-6-(fluoromethyl)-4-pyrimidinol –CH₂F 143.12 Fluoromethyl group increases electronegativity, potentially enhancing binding affinity in docking studies .
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one –CH₃ 156.21 Reduced steric bulk; ketone at position 4 lowers acidity compared to hydroxyl .

Substituent Variations at Position 2

Compound Name Substituent at Position 2 Key Properties/Findings References
Target Compound 4-pyridinyl Aromatic π-stacking capability; basic nitrogen for protonation at physiological pH .
4-Methyl-6-phenylpyrimidin-2-amine –NH₂ Amino group facilitates hydrogen bonding but reduces aromatic interactions .
Ethirimol (5-butyl-2-(ethylamino)-6-methylpyrimidin-4-ol) Ethylamino Agricultural fungicide; amino group enhances systemic activity in plants .

Substituent Variations at Position 4

Compound Name Substituent at Position 4 Key Properties/Findings References
Target Compound –OH Hydroxyl group acts as a hydrogen-bond donor; pKa ~8.5 .
6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one =O Ketone group lacks hydrogen-bond donor capacity; higher metabolic oxidation risk .
4-Amino-2-(methylthio)-6-pyrimidinol –NH₂ Amino group increases basicity (pKa ~10.5); altered binding in enzyme active sites .

Key Research Findings and Implications

Sulfur Substituent Effects :

  • Methylsulfanylmethyl at position 6 balances lipophilicity and metabolic stability. Sulfonyl derivatives (e.g., 6-[(methylsulfonyl)methyl] analogs) exhibit higher polarity but reduced membrane permeability .
  • Phenylsulfanylmethyl analogs (e.g., CAS 337923-17-8) show enhanced logP values, suggesting utility in CNS-targeting drug design .

Biological Activity Correlations: Ethirimol and dimethirimol (pyrimidinols with alkylamino groups) demonstrate fungicidal activity, highlighting the importance of substituent bulk and hydrogen-bonding capacity . Fluoromethyl substituents (e.g., 2-amino-6-(fluoromethyl)-4-pyrimidinol) improve docking scores in enzyme inhibition studies, likely due to electronegativity .

Synthetic Considerations :

  • Crystallographic studies (e.g., ) reveal planar pyrimidine cores with intramolecular S···O interactions, influencing conformational stability .

Biological Activity

Overview

6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol is a pyrimidine derivative characterized by the presence of a methylsulfanyl group and a pyridinyl substituent. Its molecular formula is C11H13N3OSC_{11}H_{13}N_{3}OS. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The structure of this compound includes:

  • A pyrimidine core with a methylsulfanyl group at the 6-position.
  • A pyridinyl group at the 2-position.

This specific arrangement contributes to its unique biological activity profile.

Anti-Inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In comparative studies, certain derivatives have shown higher anti-inflammatory activity than well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and ibuprofen. The proposed mechanisms may involve modulation of inflammatory pathways, although further studies are necessary to elucidate specific molecular targets.

Anticancer Activity

Preliminary studies suggest potential anticancer properties for derivatives of this compound. These compounds may interact with various cellular pathways involved in tumorigenesis, although detailed mechanisms remain to be fully characterized.

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. The pathways modulated by this compound may include those related to cell growth, apoptosis, and inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Starting Materials : Appropriate pyrimidine and pyridine derivatives.
  • Reaction Conditions : Use of bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF).
  • Synthetic Route : Introduction of the methylsulfanyl group via nucleophilic substitution.

Table 1: Comparison of Related Compounds

Compound NameStructure FeaturesNotable Activities
2-(3-Pyridinyl)pyrimidin-4-olLacks methylsulfanyl group; simpler structureModerate anti-inflammatory activity
6-Methyl-2-methylthio-4-pyrimidinoneContains methylthio instead of methylsulfanylEnhanced anti-inflammatory properties
5-(Methylthio)pyrimidine-2,4-diaminePolyfunctional amine; different substitution patternPotential anticancer activity

The presence of the methylsulfanyl group in this compound is particularly noteworthy for its enhanced biological profile compared to structurally similar compounds.

Clinical Implications

Ongoing research is exploring the potential clinical implications of this compound in treating inflammatory diseases and cancer. Studies are required to establish efficacy and safety profiles through preclinical and clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol
Reactant of Route 2
6-((Methylsulfanyl)methyl)-2-(4-pyridinyl)-4-pyrimidinol

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